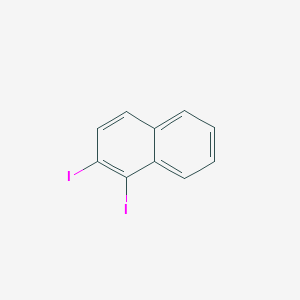
1,2-Diiodo-naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diiodo-naphthalene is an organic compound with the molecular formula C10H6I2 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by iodine atoms
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diiodo-naphthalene can be synthesized through the iodination of naphthalene. One common method involves the use of molecular iodine (I2) in the presence of an oxidizing agent. The reaction typically takes place in a solvent such as acetic acid or ethanol. The process involves the electrophilic substitution of hydrogen atoms in naphthalene with iodine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
1,2-Diiodo-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution can produce various iodinated naphthalene derivatives.
科学的研究の応用
1,2-Diiodo-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Diiodo-naphthalene involves its interaction with molecular targets through its iodine atoms. The compound can participate in various chemical reactions, leading to the formation of new products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.
類似化合物との比較
Similar Compounds
1,4-Diiodo-naphthalene: Another iodinated derivative of naphthalene with iodine atoms at the 1 and 4 positions.
1,2-Dibromo-naphthalene: A similar compound where bromine atoms replace the iodine atoms.
1,2-Dichloro-naphthalene: A derivative with chlorine atoms instead of iodine.
Uniqueness
1,2-Diiodo-naphthalene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its brominated or chlorinated counterparts. The iodine atoms also enhance the compound’s ability to participate in specific types of chemical reactions, making it valuable in various applications.
特性
分子式 |
C10H6I2 |
|---|---|
分子量 |
379.96 g/mol |
IUPAC名 |
1,2-diiodonaphthalene |
InChI |
InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
InChIキー |
UYHYZAYIQAVJCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


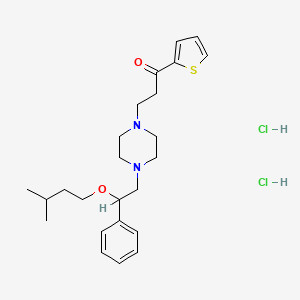

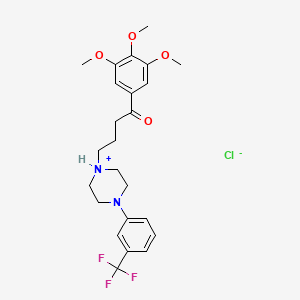
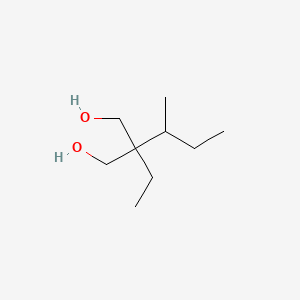
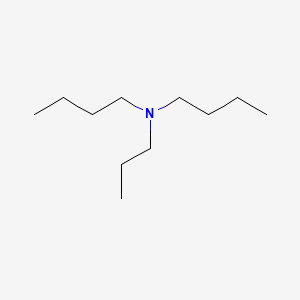

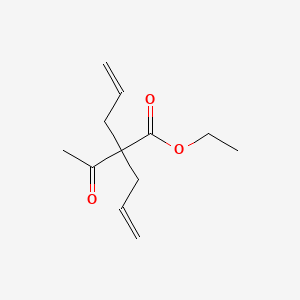
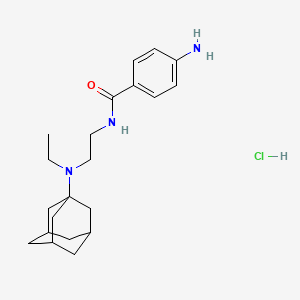
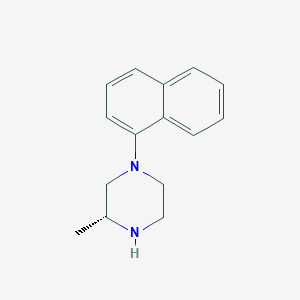
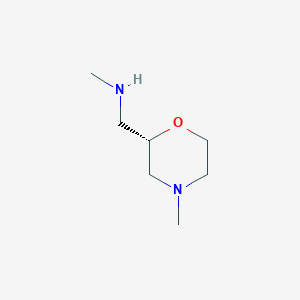
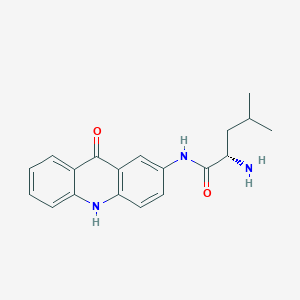
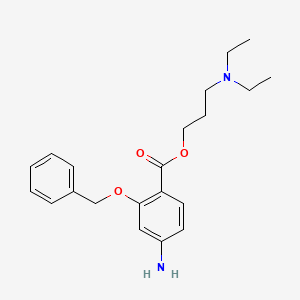
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)
![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
